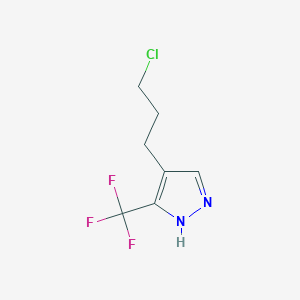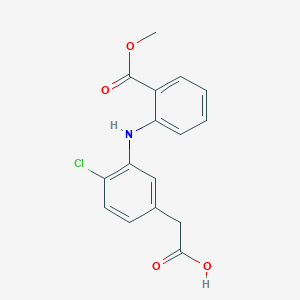
2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, a methoxycarbonyl group, and an amino linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid typically involves multi-step organic reactions. One common method includes the coupling of a chloro-substituted phenylboronic acid with a methoxycarbonyl-substituted phenylamine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methoxycarbonyl group to a primary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
4-Methoxycarbonylphenylboronic acid: Shares the methoxycarbonyl group and phenyl ring but lacks the chloro and amino substitutions.
Phenylboronic acid: Similar boronic acid structure but without the methoxycarbonyl and chloro substitutions.
Uniqueness
2-(4-Chloro-3-((2-(methoxycarbonyl)phenyl)amino)phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxycarbonyl groups allows for diverse chemical modifications and potential therapeutic applications.
特性
分子式 |
C16H14ClNO4 |
|---|---|
分子量 |
319.74 g/mol |
IUPAC名 |
2-[4-chloro-3-(2-methoxycarbonylanilino)phenyl]acetic acid |
InChI |
InChI=1S/C16H14ClNO4/c1-22-16(21)11-4-2-3-5-13(11)18-14-8-10(9-15(19)20)6-7-12(14)17/h2-8,18H,9H2,1H3,(H,19,20) |
InChIキー |
VBFVRRYCQPTAPL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1NC2=C(C=CC(=C2)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



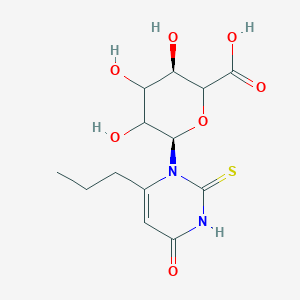
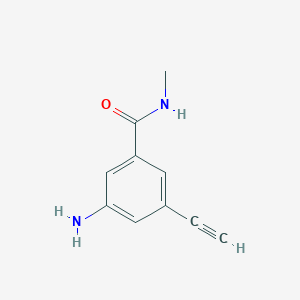
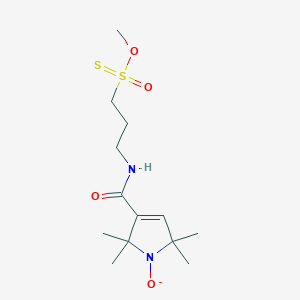
![2-Chloro-4-(1-cyclopropanesulfonyl-1H-pyrazol-4-yl)-thieno[3,2-d]pyrimidine](/img/structure/B13722077.png)
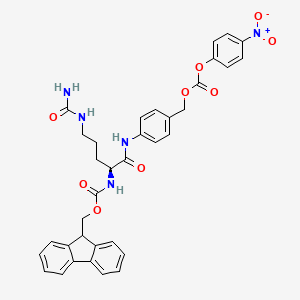
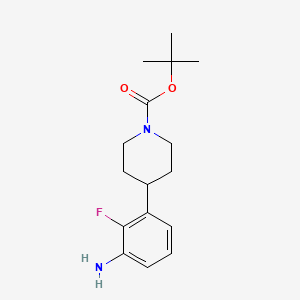
![13-[4-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]carbamoyl]-2-[methyl(2-sulfoethyl)carbamoyl]phenyl]-7,7,9,17,19,19-hexamethyl-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13722096.png)
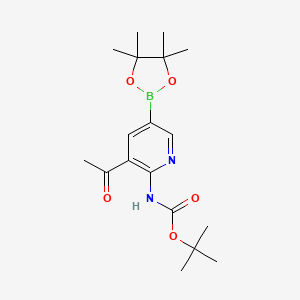
![4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide](/img/structure/B13722105.png)
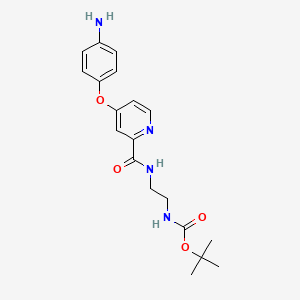
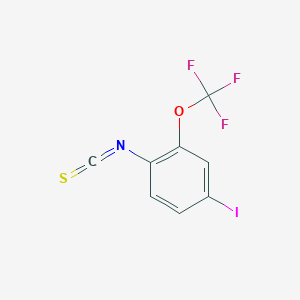
![D-[2-2H]glucose](/img/structure/B13722136.png)
